Specific Scientific Field: This application falls under the field of Green Chemistry and Polymer Science .
Summary of the Application: Dimethyl (Boc-amino)malonate is used in the enzyme-catalyzed synthesis of linear polyesters . This process is part of a broader effort to create more sustainable polymers as an alternative to non-degradable plastics .
Methods of Application or Experimental Procedures: The synthesis of these polyesters is carried out using dimethyl malonate as the diester in solventless conditions . The biocatalyst used is immobilized Candida antarctica lipase B . The polymers are synthesized with a different aliphatic diol component (C 4, C 6 or C 8) .
Results or Outcomes: The synthesized polymers were found to be effective metal chelators in biphasic, green solvent systems . The potential of enzymes for catalyzing this reaction was compared with the unsuccessful antimony- and titanium-catalyzed synthesis .
Specific Scientific Field: This application falls under the field of Organic Chemistry .
Summary of the Application: Dimethyl (Boc-amino)malonate is used in the dual protection of amino functions . This process involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Methods of Application or Experimental Procedures: The process involves the conversion of an amino function to tert-butyl carbamate, creating a so-called Boc-derivative . This Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Results or Outcomes: The Boc-derivative nicely complemented the corresponding benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .
Specific Scientific Field: This application falls under the field of Organic Synthesis .
Summary of the Application: The azomethine ylide derived from the condensation of diethyl aminomalonate with paraformaldehyde undergoes 1,3-dipolar cycloadditions with acrylate and propiolate derivatives .
Methods of Application or Experimental Procedures: The process involves the condensation of diethyl aminomalonate with paraformaldehyde to form an azomethine ylide . This ylide then undergoes 1,3-dipolar cycloadditions with acrylate and propiolate derivatives .
Results or Outcomes: Contrary to a previous report, these reactions yield mixtures of regioisomers generally favoring the 2,2,3-trisubstituted product .
Dimethyl (Boc-amino)malonate is a chemical compound with the molecular formula C₁₀H₁₇NO₆ and a molecular weight of approximately 247.25 g/mol. It features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group, making it a valuable intermediate in organic synthesis, particularly in the production of amino acids and other nitrogen-containing compounds. The compound is characterized by its malonate structure, which includes two ester groups that contribute to its reactivity and utility in various
While specific biological activities of Dimethyl (Boc-amino)malonate are not extensively documented, compounds containing similar structures often exhibit significant biological properties. For instance, derivatives of malonic acid have been studied for their potential anti-inflammatory and analgesic effects. The presence of the amino group suggests potential interactions with biological systems, possibly influencing enzyme activity or serving as precursors for biologically active molecules .
Several methods exist for synthesizing Dimethyl (Boc-amino)malonate:
Dimethyl (Boc-amino)malonate finds applications in various fields:
Several compounds share structural similarities with Dimethyl (Boc-amino)malonate. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Diethyl (Boc-amino)malonate | Similar Boc protection but with ethyl esters | Higher lipophilicity due to ethyl groups |
Dimethyl aminomalonate | Lacks Boc protection; direct amino group | More reactive due to unprotected amine |
Diethyl malonate | No amino group; purely ester-based | Commonly used in esterification reactions |
Methyl 3-phenyl-5-hydantoincarboxylate | Derived from aminomalonic acid | Exhibits specific biological activity |
Dimethyl (Boc-amino)malonate's unique combination of a protected amino group and malonate structure allows it to serve as a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .